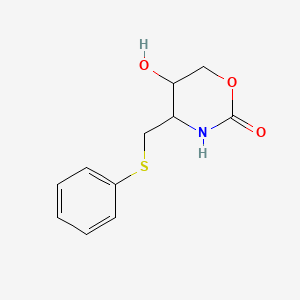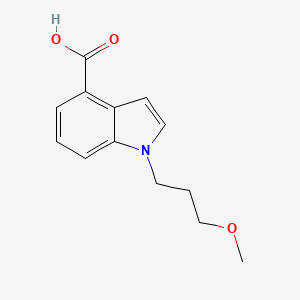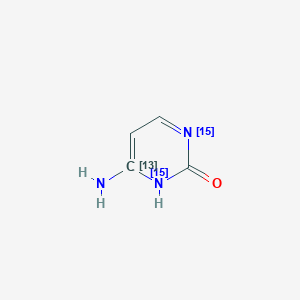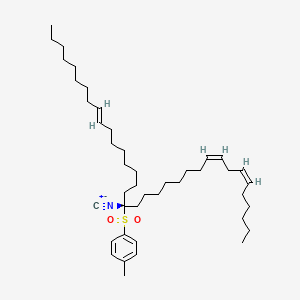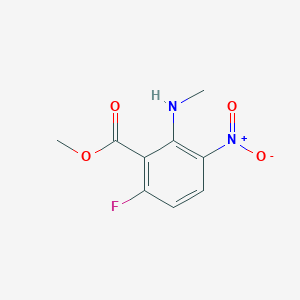
5-Methyl-2-propyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-propyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-propyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes and optimized reaction conditions to maximize yield and purity. The use of methanesulfonic acid under reflux conditions in methanol has been reported to give good yields of indole derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-propyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride as a catalyst are frequently employed.
Major Products Formed: The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring, enhancing their biological activity .
Scientific Research Applications
5-Methyl-2-propyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-propyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing various biological processes. For example, indole derivatives have been shown to inhibit enzymes like topoisomerase, which is crucial for DNA replication . This inhibition can lead to antiproliferative effects, making them potential candidates for anticancer drugs .
Comparison with Similar Compounds
- 2-Methyl-1H-indole
- 5-Methoxy-2-methylindole
- 1-Prop-2-yn-1-yl-1H-indole-5-carboxylate
Comparison: 5-Methyl-2-propyl-1H-indole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other indole derivatives, it may exhibit different binding affinities and selectivities towards various biological targets .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
5-methyl-2-propyl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-3-4-11-8-10-7-9(2)5-6-12(10)13-11/h5-8,13H,3-4H2,1-2H3 |
InChI Key |
QQYKGOMWFTUDJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(N1)C=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



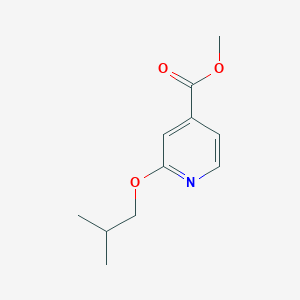

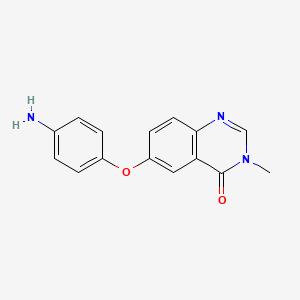
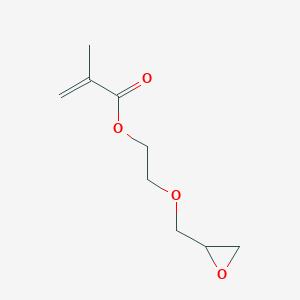


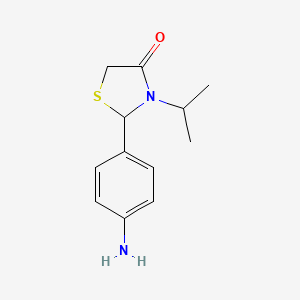
![Ethyl 4-(8-chloro-2-(2,3,4,5,6-pentahydroxyhexanoyl)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-ylidene)piperidine-1-carboxylate](/img/structure/B13851351.png)
